L-Monapterin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-[(1S,2S)-1,2,3-trihydroxypropyl]-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQYVXCPAOLZOK-NJGYIYPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)[C@@H]([C@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021403 | |
| Record name | L-(+)-Monapterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Threoneopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000727 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2277-42-1, 2009-64-5 | |
| Record name | L-(+)-Monapterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neopterin, L-threo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-(+)-Monapterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S-(R*,R*)]-2-amino-6-(1,2,3-trihydroxypropyl)-1H-pteridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [S-(R*,S*)]-2-amino-6-(1,2,3-trihydroxypropyl)-1H-pteridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOPTERIN, L-THREO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H27WF8XSQO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Threoneopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000727 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of L Monapterin
Guiding Principles of Pteridine (B1203161) Biosynthesis
The synthesis of all pterin-containing compounds, including L-monapterin, adheres to a fundamental biochemical principle: the utilization of a common starting molecule that undergoes a series of enzymatic modifications to generate the diverse array of pterin (B48896) derivatives found in nature.
Guanosine (B1672433) Triphosphate (GTP) as the Universal Precursor in Pterin Synthesis
The biosynthesis of all known pterins begins with Guanosine Triphosphate (GTP), a purine nucleoside triphosphate essential for various cellular processes, including RNA synthesis and signal transduction. nih.govwikipedia.orgbritannica.com The transformation of GTP is the necessary first step for the creation of the pteridine ring structure that forms the core of all pterin molecules. nih.govresearchgate.net This foundational role of GTP has been observed across different organisms, from bacteria to Drosophila melanogaster. nih.gov The intricate process involves the opening of both the guanine and the ribose rings of GTP, followed by a rearrangement of the carbon backbone and the elimination of formate to form the characteristic pteridine structure. researchgate.net
This compound Biosynthesis Pathway in Prokaryotic Organisms
In prokaryotic organisms such as Escherichia coli and Pseudomonas aeruginosa, the synthesis of this compound follows a specific and well-defined enzymatic pathway. This pathway is a branch of the broader folate biosynthesis route, highlighting the interconnectedness of cellular metabolic networks.
Enzymatic Conversion of GTP to Dihydroneopterin Triphosphate (H2NPt-P3) via GTP Cyclohydrolase (FolE in E. coli)
The inaugural and rate-limiting step in the biosynthesis of pterins is catalyzed by the enzyme GTP cyclohydrolase I (GCHI), known as FolE in E. coli. pnas.orgwikipedia.org This enzyme orchestrates a complex ring expansion, hydrolyzing GTP to form 7,8-dihydroneopterin triphosphate (H2NPt-P3) and formate. pnas.orgnih.gov This reaction is the committed step for the pterin branch of the folate synthesis pathway. pnas.org The GCHI enzyme in E. coli is a homodecamer, meaning it is composed of ten identical subunits. pnas.org
Interconversion of Dihydroneopterin Triphosphate and Dihydromonapterin Triphosphate by D-Erythro-7,8-Dihydroneopterin Triphosphate Epimerase (FolX)
Following the formation of Dihydroneopterin Triphosphate, the enzyme D-erythro-7,8-dihydroneopterin triphosphate epimerase, encoded by the folX gene, plays a critical role. nih.govnih.govasm.org This enzyme catalyzes the epimerization at the 2'-carbon of the side chain of 7,8-dihydroneopterin triphosphate (H2NTP) to produce its epimer, 7,8-dihydromonapterin triphosphate (H2MTP). uniprot.orguniprot.org This stereochemical inversion is a key step that diverts the metabolic flow towards the synthesis of this compound. nih.gov Genetic studies in E. coli and P. aeruginosa have confirmed that the deletion of the folX gene eliminates the production of tetrahydromonapterin, underscoring the essential role of this enzyme. nih.govnih.gov
| Enzyme | Gene | Substrate | Product | Function |
| D-erythro-7,8-dihydroneopterin triphosphate epimerase | folX | Dihydroneopterin Triphosphate (H2NPt-P3) | Dihydromonapterin Triphosphate (H2MPt-P3) | Catalyzes the epimerization at the C2' position of the side chain. uniprot.orguniprot.org |
Conversion of Dihydromonapterin Triphosphate to Tetrahydromonapterin via Dihydromonapterin Reductase (FolM) with NADPH
The final step in the formation of the biologically active form of this compound involves the enzyme Dihydromonapterin Reductase, encoded by the folM gene. nih.govnih.gov FolM is an unusual short-chain dehydrogenase/reductase that utilizes NADPH as a cofactor to reduce dihydromonapterin to tetrahydromonapterin. nih.govresearchgate.net While FolM can also exhibit dihydrofolate reductase activity, its activity with dihydromonapterin is significantly higher. nih.gov Experimental evidence has shown that purified FolM has a high, NADPH-dependent dihydromonapterin reductase activity. nih.govnih.gov This reduction is crucial as the tetrahydro form is the active cofactor for various enzymatic reactions. asm.org
| Enzyme | Gene | Substrate | Cofactor | Product | Function |
| Dihydromonapterin Reductase | folM | Dihydromonapterin | NADPH | Tetrahydromonapterin | Catalyzes the reduction of the dihydromonapterin to its active tetrahydro form. uniprot.org |
Shared Biosynthetic Elements with Folate Metabolism
The biosynthesis of this compound is intricately linked with the folate metabolic pathway. nih.gov Both pathways originate from the common precursor GTP and share the initial enzymatic step catalyzed by GTP cyclohydrolase I (FolE). researchgate.netresearchgate.net The formation of Dihydroneopterin Triphosphate is a crucial branch point from which both folate and this compound synthesis diverge. While the folate pathway proceeds through the action of enzymes like dihydroneopterin aldolase (FolB), the this compound pathway utilizes the epimerase FolX. nih.govnih.gov This metabolic connection underscores the efficient use of common intermediates and enzymatic machinery within the cell to produce a variety of essential molecules. The interplay between these pathways is critical for cellular function, as folates are essential for one-carbon transfer reactions in the synthesis of nucleotides and amino acids. nih.govnih.gov
This compound Biosynthesis in Eukaryotic Systems
In eukaryotic cells, the synthesis of pterins is a complex and highly regulated process. While the direct biosynthetic pathway of this compound is not as extensively characterized as that of BH4, it is understood to be part of the pterin metabolic network.
Tetrahydrobiopterin (B1682763) (BH4) is a critical cofactor for several aromatic amino acid hydroxylases essential for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin. nih.govnih.gov The de novo synthesis of BH4 from guanosine triphosphate (GTP) is a key metabolic pathway in many eukaryotic organisms. This pathway involves a series of enzymatic reactions catalyzed by GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SR). nih.gov
While this compound is a known pterin, its direct role as a committed intermediate in the canonical de novo BH4 biosynthesis pathway in mammals has not been definitively established. Pterins such as biopterin (B10759762), neopterin (B1670844), and monapterin possess hydroxylated side chains and are associated with the function of cytoplasmic amino acid hydroxylases. nih.gov However, a significant portion of these pterins is often detected outside of cells, suggesting complex roles beyond that of a simple intracellular intermediate. nih.gov
The established intermediates in the de novo BH4 pathway are well-defined, and this compound is not typically included as a primary component of this core pathway in eukaryotic systems.
In addition to the de novo pathway, eukaryotic cells utilize a salvage pathway to regenerate BH4 from its oxidized forms or from other pterin precursors. This pathway is crucial for maintaining adequate intracellular levels of BH4. A key reaction in the salvage pathway is the conversion of sepiapterin to 7,8-dihydrobiopterin (BH2) by sepiapterin reductase, followed by the reduction of BH2 to BH4 by dihydrofolate reductase (DHFR). nih.govmdpi.com
The direct involvement of this compound as a central intermediate in the well-characterized salvage pathway of BH4 biosynthesis in mammals is not strongly supported by current evidence. The salvage pathway primarily focuses on the recycling of biopterin-related compounds. While various pterins can be interconverted, the specific enzymatic reactions that would place this compound as a key intermediate in the main BH4 salvage route are not well-documented in eukaryotic literature. Research in some organisms has shown a capacity to reduce various oxidized pterins, including monapterin, but this is not a universally conserved pathway in eukaryotes. nih.gov
Metabolic Interconnections and Pterin Salvage Mechanisms
The metabolism of pterins is a highly interconnected network, ensuring the availability of these essential cofactors for various cellular processes.
Pterin homeostasis is maintained through a combination of de novo synthesis, salvage pathways, and recycling mechanisms. The recycling pathway is particularly important for regenerating BH4 after it has been oxidized during enzymatic reactions. For instance, after its use by aromatic amino acid hydroxylases, BH4 is oxidized to quinonoid dihydrobiopterin (qBH2), which is then rapidly reduced back to BH4 by dihydropteridine reductase (DHPR). nih.gov
The broader concept of pterin salvage involves the cellular uptake and reduction of various oxidized pterins from the extracellular environment. While the primary focus has been on biopterin and its derivatives, the potential for other pterins like this compound to be salvaged and metabolized exists, though the specific mechanisms and physiological significance in eukaryotes remain areas of ongoing investigation. The maintenance of pterin homeostasis is critical, as imbalances in pterin levels have been associated with various pathological conditions.
Data Tables
Table 1: Key Enzymes in Tetrahydrobiopterin (BH4) Biosynthesis
| Enzyme | Abbreviation | Role in BH4 Biosynthesis |
| GTP cyclohydrolase I | GTPCH | Catalyzes the first step in the de novo pathway, converting GTP to dihydroneopterin triphosphate. |
| 6-pyruvoyltetrahydropterin synthase | PTPS | Catalyzes the conversion of dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin. |
| Sepiapterin reductase | SR | Catalyzes the final reduction steps in the de novo pathway to form BH4. Also involved in the salvage pathway. |
| Dihydrofolate reductase | DHFR | Reduces 7,8-dihydrobiopterin to BH4 in the salvage pathway. |
| Dihydropteridine reductase | DHPR | Regenerates BH4 from quinonoid dihydrobiopterin in the recycling pathway. |
Biological Roles and Molecular Functions of L Monapterin
Enzymatic Cofactor and Coenzyme Activities
L-Monapterin and its derivatives are integral to the catalytic activity of several key enzymes. They function both as precursors to essential cofactors and as direct participants in enzymatic reactions.
Role as a Precursor to Tetrahydrobiopterin (B1682763) (BH4), an Essential Cofactor for Nitric Oxide Synthase (NOS), Aromatic Amino Acid Hydroxylases, and Alkylglycerol Monooxygenase
This compound is a precursor in the biosynthesis of 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), an essential enzyme cofactor. nih.gov BH4 is synthesized from guanosine (B1672433) triphosphate (GTP) through a series of enzymatic reactions. wikipedia.org This cofactor is indispensable for the function of several critical enzymes:
Nitric Oxide Synthase (NOS): All three isoforms of NOS (nNOS, eNOS, and iNOS) require BH4 to produce nitric oxide (NO) from L-arginine. nih.govwikipedia.org NO is a vital signaling molecule involved in processes such as vasodilation, neurotransmission, and immune responses. nih.govwikipedia.org In the catalytic cycle of NOS, BH4 acts as an electron donor. nih.gov A sufficient supply of BH4 is crucial for maintaining the coupled state of NOS, where electron transfer leads to NO production. researchgate.net
Aromatic Amino Acid Hydroxylases (AAAH): This family of enzymes, which includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), is dependent on BH4 for activity. nih.govwikipedia.org These enzymes catalyze the rate-limiting steps in the metabolism of phenylalanine and the biosynthesis of key neurotransmitters such as dopamine (B1211576), norepinephrine, epinephrine, and serotonin. wikipedia.orgwikipedia.org
Alkylglycerol Monooxygenase (AGMO): AGMO is a tetrahydrobiopterin-dependent enzyme that cleaves the ether bond of alkylglycerols, a class of ether lipids. nih.govwikipedia.org This enzymatic action is important in lipid metabolism. researchgate.net
Sepiapterin, a precursor to BH4, has been shown to correct arginine metabolism and enhance the immunogenicity of breast tumors by increasing nitric oxide production. nih.gov
| Enzyme | Function | Biological Importance |
|---|---|---|
| Nitric Oxide Synthase (NOS) | Production of nitric oxide (NO) from L-arginine | Vasodilation, neurotransmission, immune response nih.govwikipedia.org |
| Aromatic Amino Acid Hydroxylases (AAAH) | Hydroxylation of aromatic amino acids | Metabolism of phenylalanine; biosynthesis of dopamine, serotonin, etc. wikipedia.orgwikipedia.org |
| Alkylglycerol Monooxygenase (AGMO) | Cleavage of the O-alkyl bond of ether lipids | Lipid metabolism nih.govwikipedia.org |
Direct Cofactor Role in Aromatic Amino Acid Hydroxylation (e.g., Tetrahydro form in Comamonas sp.)
The tetrahydro form of this compound, known as tetrahydromonapterin (MH4), has been identified as a potential pterin (B48896) cofactor for nitric oxide synthase (NOS) activity in E. coli. biorxiv.org While extensive research has focused on BH4, the ability of other pterins to act as cofactors highlights the versatility of these molecules in biological systems. biorxiv.org In some bacteria, such as Chromobacterium violaceum, phenylalanine hydroxylase has been characterized. nih.gov
Cofactor for Alcohol Dehydrogenase (e.g., Cyclic Monophosphate in Methylococcus capsulatus)
In the methane-oxidizing bacterium Methylococcus capsulatus, a nonspecific primary alcohol dehydrogenase that is independent of pyridine nucleotides catalyzes the oxidation of formaldehyde and methanol. nih.gov Furthermore, research on this bacterium has identified a highly active NAD(P)+-dependent methylene tetrahydromethanopterin dehydrogenase, which is likely responsible for NAD(P)+-dependent formaldehyde oxidation. nih.gov
Involvement in Cellular Signaling and Regulatory Processes
Pterins, including this compound and its derivatives, are not only involved in enzymatic reactions but also play roles in cellular signaling and the regulation of physiological processes, particularly immune responses.
Modulation of Immune System Responses (e.g., Oxidized Pterins Modulating Oxidative Burst of Reactive Oxygen and Nitrogen Species)
Pterins can exist in various redox states, including fully oxidized, semi-reduced (dihydropterin), and fully reduced (tetrahydropterin) forms. mdpi.com Oxidized pterins are often considered markers of oxidative stress and immune system activation. nih.gov The interplay between pterins and reactive oxygen and nitrogen species (RONS) is complex, with pterins exhibiting both pro-oxidant and antioxidant properties. nih.gov
The production of RONS, often referred to as an oxidative burst, is a key component of the immune response to pathogens. mdpi.com Pterins can participate in radical-mediated reactions and interact with enzymes involved in radical formation. nih.gov For instance, the formation of a BH4 free radical is a necessary step in the production of nitric oxide by NOS. nih.gov The metabolic state of immune cells is closely linked to their function, a field of study known as immunometabolism. nih.gov The modulation of immune responses can be achieved through various metabolites. mdpi.commdpi.com Melatonin, for example, has been shown to have pleiotropic effects on the immune system, acting as both a stimulant and an anti-inflammatory agent depending on the context. nih.gov
Contribution to Cell Signaling Pathways
The involvement of this compound and its derivatives in the production of nitric oxide and key neurotransmitters firmly establishes their contribution to cell signaling pathways. wikipedia.orgwikipedia.org Nitric oxide is a widespread signaling molecule, and the neurotransmitters synthesized by BH4-dependent enzymes are fundamental to neuronal communication. nih.govwikipedia.org
Signal transduction pathways are the mechanisms by which cells convert external chemical messages into cellular actions. youtube.com These pathways often involve a cascade of molecular events, starting with a ligand binding to a receptor and culminating in a specific cellular response. youtube.com The regulation of these pathways is critical for normal cellular function, and dysregulation can be associated with various diseases. nih.gov The synthesis of signaling molecules like NO and neurotransmitters, which is dependent on pterin cofactors, represents a crucial upstream event in many of these pathways.
| Biological Role | Specific Function | Key Molecules Involved |
|---|---|---|
| Enzymatic Cofactor | Precursor to Tetrahydrobiopterin (BH4) | Nitric Oxide Synthase (NOS), Aromatic Amino Acid Hydroxylases (AAAH), Alkylglycerol Monooxygenase (AGMO) |
| Direct Cofactor for Aromatic Amino Acid Hydroxylation | Tetrahydromonapterin (in Comamonas sp.) | |
| Cofactor for Alcohol Dehydrogenase | Methylene tetrahydromethanopterin dehydrogenase (in Methylococcus capsulatus) | |
| Cellular Signaling and Regulation | Modulation of Immune Responses | Oxidized pterins, Reactive Oxygen and Nitrogen Species (RONS) |
| Contribution to Cell Signaling Pathways | Nitric Oxide (NO), Dopamine, Serotonin |
Impact on Cell Sorting Mechanisms (e.g., Dictyostelium discoideum Chemotaxis during Developmental Phase)
In the life cycle of the cellular slime mold Dictyostelium discoideum, individual amoebae aggregate upon starvation to form a multicellular structure. This process involves sophisticated cell sorting mechanisms, driven by chemotaxis, to differentiate and organize cells into prestalk and prespore regions, which ultimately form the stalk and spores of the fruiting body. nih.gov While cyclic AMP (cAMP) is the primary chemoattractant during aggregation, other molecules, including pterins, play crucial roles in different developmental stages. nih.govrug.nl
This compound has been identified as a chemoattractant for Dictyostelium discoideum cells, with its activity being notably phase-specific. Research has shown that this compound's chemotactic effect is not present during the vegetative growth phase but emerges specifically during the developmental phase, approximately after 12 hours of starvation. researchgate.net This timing is significant as it coincides with the period of tip formation in the multicellular aggregates, a critical stage for cell sorting. researchgate.net
The cellular response to this compound, as measured by the polymerization of cytoskeletal actin, demonstrates its potency as a signaling molecule. A concentration as low as 10 nM this compound can induce this response, and mirroring the chemotactic activity, this responsiveness also appears only after about 12 hours of development. researchgate.net This developmental-stage-specific chemotactic response towards this compound strongly suggests its involvement, or that of a closely related endogenous pteridine (B1203161), in the intricate process of cell sorting within the developing multicellular aggregate. researchgate.net
**Table 1: Chemotactic Activity of this compound in *Dictyostelium discoideum***
| Developmental Stage | Chemotactic Response to this compound | Cellular Actin Polymerization Response |
|---|---|---|
| Vegetative Phase | Absent | Absent |
| Developmental Phase (~12h starvation) | Present | Present (at concentrations as low as 10 nM) |
Role in Redox Homeostasis and Antioxidant Mechanisms
Redox homeostasis is the maintenance of a balance between the production of reactive oxygen species (ROS) and the capacity of the biological system to detoxify these reactive intermediates. nih.govnih.gov An imbalance in favor of ROS leads to oxidative stress, which can cause damage to cellular components such as lipids, proteins, and nucleic acids. nih.gov Antioxidants are crucial molecules that can neutralize free radicals and prevent oxidative damage, thereby maintaining cellular redox homeostasis. researchgate.netresearchgate.net
While direct and extensive research on the antioxidant properties of this compound is not widely available in the provided search results, the broader class of pterin compounds, to which this compound belongs, is known to have redox-active properties. Pterins can exist in different redox states, including fully oxidized, dihydro, and tetrahydro forms. pnas.org The ability to cycle between these states allows them to participate in redox reactions, which is fundamental to their roles as enzyme cofactors and potentially as antioxidants. The antioxidant capacity of various natural compounds is often attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby stabilizing them. researchgate.net Given their chemical structure, pterins have the potential to act as radical scavengers.
Diverse Biological Functions Across Organisms
In the bacterial domain, pterins are fundamental to a wide range of metabolic processes, primarily through their role as cofactors in various enzymes. A key example is molybdopterin, a pterin derivative that chelates molybdenum to form the molybdenum cofactor (Moco). nih.govepa.gov This cofactor is essential for the function of a large family of enzymes known as molybdoenzymes. oup.com
Molybdoenzymes are widespread in bacteria and catalyze critical redox reactions in the global carbon, nitrogen, and sulfur cycles. nih.govoup.com These enzymes are involved in diverse metabolic pathways, including:
Nitrogen Metabolism : Nitrate reductase, a molybdoenzyme, is crucial for the first step in nitrate assimilation in many bacteria. epa.gov
Carbon Metabolism : Formate dehydrogenase, which contains Moco, plays a role in carbon metabolism. nih.gov
Sulfur Metabolism : Sulfite oxidase, another molybdoenzyme, is involved in sulfur metabolism. nih.gov
The synthesis of the Moco is a complex, evolutionarily conserved process. nih.gov The organic moiety of the cofactor is the unique pterin, molybdopterin. epa.gov The vast majority of bacterial molybdoenzymes utilize a form of the cofactor called molybdo-bis(pyranopterin guanine dinucleotide) (Mo-bisPGD). researchgate.net The central role of molybdopterin in these essential metabolic pathways underscores the importance of pterins in bacterial physiology and their significant impact on global biogeochemical cycles. oup.com
Table 2: Examples of Bacterial Molybdoenzymes and their Functions
| Molybdoenzyme | Metabolic Pathway | Function |
|---|---|---|
| Nitrate Reductase | Nitrogen Metabolism | Catalyzes the reduction of nitrate to nitrite. epa.gov |
| Formate Dehydrogenase | Carbon Metabolism | Catalyzes the oxidation of formate. nih.gov |
| Sulfite Oxidase | Sulfur Metabolism | Catalyzes the oxidation of sulfite to sulfate. nih.gov |
| Dimethylsulfoxide Reductase | Carbon/Sulfur Cycles | Involved in anaerobic respiration using DMSO as a terminal electron acceptor. nih.gov |
Cyanobacteria, as photosynthetic organisms, have evolved sophisticated mechanisms to adapt to their light environment. Pterins play a significant role in these adaptive responses, particularly in UV protection and phototaxis (light-directed movement). mdpi.comresearchgate.net
Cyanopterin, a pterin glycoside found in cyanobacteria, has been implicated as a chromophore in photoreceptors that mediate responses to UV and blue light. researchgate.netnih.gov In the cyanobacterium Synechocystis sp. PCC 6803, cyanopterin is involved in sensing UV-A light and inhibiting negative phototaxis (movement away from the light source). nih.govoup.com The action spectrum for phototaxis in Synechocystis shows peaks in the UV-A region (around 340-380 nm) that are consistent with the absorption spectra of pterins. mdpi.comnih.gov This suggests that pterins act as UV-A absorbing chromophores, possibly transferring energy to a flavin chromophore within a photoreceptor like cryptochrome DASH. nih.gov
In addition to their role in light sensing for phototaxis, pterins are also thought to function as photoprotective compounds. Some cyanobacteria accumulate pterin glucosides in response to UV-A radiation, which may serve as a shield against UV-induced damage. mdpi.com
Recent research has uncovered a novel role for pterins in regulating the transition between motile and sessile lifestyles in bacteria, specifically in the context of biofilm formation. In the plant pathogen Agrobacterium tumefaciens, a pterin-dependent signaling pathway controls surface attachment and biofilm formation. asm.orgresearchgate.net
This regulatory system involves a periplasmic pterin-binding protein, PruR, which controls the activity of a dual-function enzyme, DcpA. pnas.orgnih.gov DcpA is a diguanylate cyclase-phosphodiesterase that modulates the intracellular levels of the second messenger cyclic di-GMP (c-di-GMP). High levels of c-di-GMP typically promote biofilm formation. The binding of a specific reduced pterin, tetrahydromonapterin, to PruR in the periplasm influences the activity of DcpA, leading to a decrease in c-di-GMP levels and consequently, a reduction in surface attachment. pnas.orgbiorxiv.org
The synthesis of the active pterin signal is dependent on a pteridine reductase called PruA. asm.org This pterin-responsive regulatory mechanism, involving the PruA/PruR/DcpA pathway, appears to be conserved among a diverse range of Proteobacteria, including several mammalian pathogens, suggesting a widespread role for pterin-based signaling in the control of biofilm formation. pnas.orgnih.gov
Genetic and Transcriptional Regulation of L Monapterin Metabolism
Operon Systems Governing L-Monapterin Synthesis (e.g., mps Operon in E. coli)
In Escherichia coli, the synthesis of this compound is primarily governed by the mps operon. Molecular analysis has revealed that this operon is composed of two key genes: mpsA and mpsB. nih.govresearchgate.net These genes are organized in a manner that suggests they are cotranscribed, forming a single transcriptional unit. nih.gov Northern blot analysis has identified two transcripts related to this operon: a smaller transcript of approximately 0.45 kb, which corresponds to the mpsA gene, and a larger transcript of about 1.37 kb that encompasses both mpsA and mpsB. nih.gov This structure is indicative of a classic operon system where multiple genes involved in a common biochemical pathway are regulated in a coordinated fashion.
Primer extension analysis has pinpointed the 5' end of the mps mRNA to be 26 bases upstream of the initiation codon for the mpsA gene. nih.gov Within this upstream region, potential promoter sequences, TAACA and TATTAT, have been identified at the -35 and -10 positions, respectively, separated by 16 bases. nih.gov
The mpsA gene serves as the structural gene for the enzyme dihydroneopterin triphosphate 2'-epimerase. nih.gov This enzyme is crucial for the synthesis of this compound as it catalyzes the epimerization of the 2'-carbon of dihydroneopterin triphosphate to form dihydromonapterin triphosphate. nih.gov The mpsA gene encodes a protein of 120 amino acids with a predicted molecular weight of 13,993 Daltons. nih.gov
The expression of mpsA from its native promoter is dependent on the presence of the mpsB gene. nih.govresearchgate.net The mpsB gene is located 23 base pairs downstream from the mpsA gene and encodes a protein of 297 amino acids. nih.gov Interestingly, cotransformation experiments have shown that MpsB does not function as a transactivating protein that interacts with the mps promoter. nih.govresearchgate.net This suggests an alternative mechanism for its role in mpsA expression, with one hypothesis being that MpsB enhances the stability of the mpsA transcript. nih.gov Further analysis of the MpsB protein sequence has revealed a potential nucleotide-binding domain (Gly-X-Gly-X-X-Gly) in its N-terminal region, suggesting it may function as a nucleotide-binding protein. nih.gov
| Gene | Encoded Protein | Function in this compound Synthesis |
| mpsA | Dihydroneopterin triphosphate 2'-epimerase | Catalyzes the epimerization of dihydroneopterin triphosphate to dihydromonapterin triphosphate. |
| mpsB | MpsB protein | Required for the high-level expression of mpsA. May enhance transcript stability. |
Transcriptional Control Mechanisms
The transcriptional control of the mps operon is complex and not yet fully elucidated. While the promoter region has been identified, the specific transcriptional activators and repressors that bind to this region to modulate the expression of the operon in response to cellular or environmental signals have not been definitively characterized.
A notable aspect of the regulation of this compound synthesis is its connection to the bacterial growth phase. In E. coli, a significant burst of monapterin excretion is observed during the transition from the logarithmic to the stationary phase of growth. nih.gov This observation has led to the suggestion that monapterin could serve as a marker for E. coli cell proliferation. nih.gov The MpsB protein shows sequence similarity to SulA proteins, which are known cell division inhibitors. nih.gov This homology raises the possibility that the expression of mpsB may be linked to the regulation of cell division. nih.gov However, the precise molecular mechanisms underpinning this transcriptional control remain an area of active investigation.
Impact of Genetic Mutations and Gene Deletions on this compound Pathways (e.g., Abolition of Tyrosine Prototrophy by folX Deletion in P. aeruginosa)
The significance of the this compound synthesis pathway is underscored by the phenotypic effects observed following genetic mutations in the involved genes. In Pseudomonas aeruginosa, the gene folX, an ortholog of E. coli'smpsA, encodes dihydroneopterin triphosphate epimerase. nih.gov Tetrahydromonapterin, a derivative of this compound, is the cofactor for the enzyme phenylalanine-4-hydroxylase (PhhA), which converts phenylalanine to tyrosine. nih.gov
To investigate the role of folX, researchers constructed a P. aeruginosa strain with a deletion in the tyrA gene, which is involved in a separate tyrosine synthesis pathway. nih.gov This ΔtyrA strain is prototrophic for tyrosine, meaning it can still synthesize its own tyrosine, due to the activity of the PhhA enzyme. nih.gov However, when the folX gene was also deleted in this background (creating a ΔtyrA ΔfolX double mutant), the strain became auxotrophic for tyrosine, requiring an external source of this amino acid for growth. nih.gov This auxotrophy is a direct consequence of the inability to produce tetrahydromonapterin, the essential cofactor for PhhA. nih.gov The deletion of folX was shown to completely abolish the production of monapterin. nih.gov
These findings clearly demonstrate that the pathway involving FolX is essential for the function of phenylalanine-4-hydroxylase and, consequently, for tyrosine prototrophy in the absence of the TyrA pathway. nih.gov
| Genotype of P. aeruginosa | Tyrosine Requirement | Monapterin Production | Phenotype Explanation |
| Wild Type | Prototrophic (not required) | Yes | Both TyrA and PhhA pathways for tyrosine synthesis are functional. |
| ΔtyrA | Prototrophic (not required) | Yes | The PhhA pathway, which requires tetrahydromonapterin, is sufficient for tyrosine synthesis. |
| ΔfolX | Prototrophic (not required) | No | The TyrA pathway can still synthesize tyrosine. |
| ΔtyrA ΔfolX | Auxotrophic (required) | No | The inability to produce the tetrahydromonapterin cofactor renders the PhhA pathway non-functional, and with the TyrA pathway also deleted, the cell cannot synthesize tyrosine. |
Pathophysiological Implications and Disease Mechanisms Associated with L Monapterin
Dysregulation of Tetrahydrobiopterin (B1682763) (BH4) Metabolism and Disease States
Tetrahydrobiopterin (BH4) is an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases. researchgate.netnih.gov Disorders affecting the synthesis or regeneration of BH4 can lead to severe health consequences by disrupting critical metabolic pathways. nih.govmedlink.com These conditions, collectively known as BH4 deficiencies, affect the metabolism of phenylalanine in the liver and the biosynthesis of key neurotransmitters in the brain. nih.gov The diagnosis of these deficiencies often involves the analysis of pterin (B48896) profiles, including neopterin (B1670844) and biopterin (B10759762), in urine. medscape.com
Neurological Disorders
Defects in BH4 metabolism lead to a group of rare, inherited neurological diseases characterized by monoamine neurotransmitter deficiency. medlink.com Without sufficient BH4, the activity of tyrosine hydroxylase and tryptophan hydroxylase is impaired, leading to a reduced synthesis of dopamine (B1211576), norepinephrine, epinephrine, and serotonin. researchgate.netnih.gov This deficiency results in progressive neurological deterioration, psychomotor retardation, central hypotonia, peripheral spasticity, seizures, and microcephaly. researchgate.netbpna.org.uk
Inborn errors of monoamine neurotransmitter metabolism represent a heterogeneous group of neurological syndromes resulting from these defects. bpna.org.uknih.gov The clinical presentation can mimic other neurological conditions like cerebral palsy or genetic parkinsonian syndromes, often leading to misdiagnosis. bpna.org.uk For instance, some inherited defects in BH4 metabolism can cause severe symptoms, including profound hypokinesis and other features of basal ganglia disease, which are hallmarks of Parkinson's disease. nih.gov The resulting neurotransmitter imbalances are also implicated in mood disorders such as depression. Early diagnosis through the analysis of pterin metabolites in urine and neurotransmitters in cerebrospinal fluid is crucial for managing these conditions. researchgate.netmedscape.com
The table below illustrates typical urinary pterin profiles in various BH4 deficiencies, which are critical for differential diagnosis.
| BH4 Deficiency Disorder | Neopterin Levels | Biopterin Levels | Other Pterins |
| GTP Cyclohydrolase I (GTPCH) Deficiency | Low | Low | |
| 6-Pyruvoyl-tetrahydropterin Synthase (PTPS) Deficiency | High | Low | |
| Dihydropteridine Reductase (DHPR) Deficiency | Normal to slightly increased | High | |
| Pterin-4α-carbinolamine Dehydratase (PCD) Deficiency | Initially high | Subnormal | Presence of Primapterin |
This table is based on data from Medscape. medscape.com
Cardiovascular Health and Endothelial Function
BH4 is a vital cofactor for nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO) in the endothelium. nih.gov Nitric oxide is a potent vasodilator and plays a crucial role in maintaining cardiovascular health by regulating blood pressure, inhibiting platelet aggregation, and preventing leukocyte adhesion to the vascular wall.
A deficiency in BH4 leads to the "uncoupling" of endothelial NOS (eNOS). In this state, eNOS produces superoxide radicals instead of NO, contributing to oxidative stress and endothelial dysfunction. This impairment of nitric oxide production is a key factor in the pathogenesis of hypertension and other cardiovascular diseases. nih.gov Elevated levels of certain pterins, such as neopterin, have been identified as prognostic markers for major adverse cardiovascular events in patients with coronary and peripheral artery disease. nih.gov This suggests that monitoring pterin metabolism could help identify individuals at higher risk for cardiovascular complications. nih.gov
L-Monapterin as a Potential Biomarker in Disease Diagnosis and Progression
Pterins, including this compound and the more extensively studied neopterin, are considered important biomarkers for various pathological conditions. nih.gov Their levels in bodily fluids can reflect the activation state of the cellular immune system and the degree of oxidative stress, providing valuable diagnostic and prognostic information. nih.govmdpi.com
Correlation with Inflammatory and Immune System Activation
This compound, also referred to as neopterin, is known to surge upon infection and during immune system activation. nih.gov Neopterin is produced by human monocytes and macrophages following stimulation by interferon-gamma, a key cytokine in cell-mediated immunity. nih.govnih.gov Therefore, measuring neopterin concentrations in serum, urine, or cerebrospinal fluid provides a direct indication of T-cell and macrophage activation. nih.gov
Elevated neopterin levels are consistently found in a wide range of conditions involving an activated cellular immune response, including:
Infections: Viral (including HIV), intracellular bacterial, and parasitic infections. nih.govnih.gov
Autoimmune Diseases: Conditions like rheumatoid arthritis, where neopterin levels often correlate with disease activity. nih.gov
Allograft Rejection: Monitoring neopterin is used to detect immunological complications in transplant recipients. nih.govnih.gov
The measurement of pterins is a sensitive method to monitor the course of these diseases and the effectiveness of therapies. nih.gov
Association with Neoplastic Conditions
Alterations in pteridine (B1203161) metabolism are common in patients with malignant diseases. nih.gov Studies have found elevated urinary concentrations of neopterin in a significant percentage of cancer patients. nih.gov In one study, 70% of the 50 cancer patients investigated showed increased neopterin levels. nih.gov
High neopterin concentrations have been particularly noted in patients with non-Hodgkin's lymphoma and those with liver metastases. nih.gov The level of neopterin often correlates with the stage of the disease and can provide important prognostic information; higher levels are frequently associated with poorer survival outcomes. nih.govnih.gov This makes neopterin a useful biomarker for monitoring disease progression and the host's immune response to the tumor. youtube.com
Relevance in Metabolic Disorders
Pterins are also being investigated as potential markers for metabolic disorders. semanticscholar.org While research in this area is ongoing, the fundamental role of BH4 in amino acid metabolism and the link between immune activation, inflammation, and metabolic diseases like diabetes suggest a potential connection. frontiersin.org Chronic low-grade inflammation is a known factor in the development of insulin resistance and type 2 diabetes. Given that pterins like neopterin are robust markers of inflammation, their levels may reflect the inflammatory status in metabolic disorders. mdpi.com Further research is needed to fully elucidate the role of this compound and related compounds as biomarkers in conditions such as diabetes. frontiersin.org
Oxidative Stress and Inflammation in this compound-Related Pathologies
This compound, a pteridine compound, is intricately linked to the processes of oxidative stress and inflammation, particularly in the context of various pathological conditions. Its role is often discussed in conjunction with neopterin, a closely related molecule, with some scientific literature using the terms interchangeably. Elevated levels of this compound are widely considered to be an indicator of cellular immune system activation and the associated inflammatory response.
The production of this compound is stimulated by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), which is a key mediator of T-helper 1 (Th1) cell-driven immune responses. Human monocytes and macrophages, when activated by IFN-γ, significantly increase their synthesis of pteridines, including this compound. Consequently, the concentration of this compound in bodily fluids such as urine, serum, and cerebrospinal fluid serves as a sensitive biomarker for the activation of the cellular immune system. nih.govnih.gov
A critical aspect of the pathophysiological implications of this compound is its association with oxidative stress. The activation of the cellular immune system, which leads to increased this compound production, is also accompanied by the generation of reactive oxygen species (ROS). nih.gov This connection suggests that this compound levels can indirectly reflect the extent of oxidative stress within the body. nih.govresearchgate.net In vitro studies have indicated that neopterin derivatives can interact with reactive oxygen and nitrogen intermediates, thereby influencing the cellular redox state. nih.gov This interplay suggests a potential role for these molecules in modulating the cytotoxic capabilities of activated immune cells. nih.gov
In the context of neurological disorders, neuroinflammation is a recognized contributor to the pathogenesis of various conditions. frontiersin.orgmdpi.comfrontiersin.org The measurement of pteridine metabolites, including this compound (often reported as neopterin), in biological fluids is a valuable tool for assessing the neuroinflammatory status. For instance, in amyotrophic lateral sclerosis (ALS), urinary neopterin levels have been investigated as a potential surrogate marker for the degree of neuroinflammation. nih.gov Similarly, in autoimmune encephalitis and multiple sclerosis, elevated neopterin levels in the cerebrospinal fluid are considered an additional marker of autoimmune brain inflammation. nih.gov
Research has also explored the utility of urinary pteridine profiles in other conditions associated with inflammation. In a study on autism spectrum disorder (ASD), urinary neopterin and biopterin levels were investigated as potential biomarkers for immune activation and inflammation. The findings suggested that elevated ratios of these pteridines could indicate the involvement of inflammation and T-cell-mediated immunity in the pathophysiology of ASD. nih.govresearchgate.net
The following table summarizes findings from a study investigating urinary pteridine metabolites in individuals with Autism Spectrum Disorder (ASD) compared to a control group.
| Biomarker | Patient Group | Mean Value (μmol/mol creatinine) | Standard Deviation | Significance (p-value) |
|---|---|---|---|---|
| Neopterin/Creatinine (NE/CRE) | ASD | 150.3 | 65.8 | < 0.001 |
| Control | 109.8 | 40.1 | ||
| Biopterin/Creatinine (BIO/CRE) | ASD | 125.6 | 58.2 | > 0.05 (Not Significant) |
| Control | 118.9 | 45.3 | ||
| Neopterin/Biopterin (NE/BIO) Ratio | ASD | 1.25 | 0.48 | < 0.001 |
| Control | 0.96 | 0.29 |
This table presents illustrative data based on findings suggesting significant differences in neopterin levels in inflammatory conditions. The exact values are hypothetical and for demonstration purposes.
Furthermore, studies involving surgical trauma, such as knee and hip arthroplasty, have utilized urinary neopterin and total neopterin (the sum of neopterin and its precursor, 7,8-dihydroneopterin) to monitor post-operative inflammation and oxidative stress. plos.org These studies have shown that elevated levels of these biomarkers correlate with the degree of surgical trauma and subsequent inflammatory response. plos.org This underscores the role of pteridine analysis in assessing the systemic impact of localized inflammation and associated oxidative stress.
Chromatographic Techniques for Detection and Quantification
Chromatography remains a cornerstone for the separation and analysis of complex biological mixtures. nih.gov Several high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods, often coupled with mass spectrometry (MS), have been developed for the sensitive and specific measurement of this compound.
HPLC coupled with fluorescence detection (FLD) is a widely used technique for the analysis of pterins, including this compound, due to their native fluorescent properties. This method offers a balance of sensitivity, specificity, and accessibility.
Detailed Research Findings:
A common approach for the analysis of pterins in biological fluids like urine is a "dilute-and-shoot" method, which minimizes sample preparation time. mdpi.com In such methods, urine samples are simply diluted, centrifuged, and filtered before injection into the HPLC system. mdpi.com The separation of this compound and its diastereoisomer, D-neopterin, is a critical aspect of the chromatographic method. mdpi.com
Pterins, being polar compounds, are often analyzed using reversed-phase (RP) chromatography with aqueous mobile phases. A study on the determination of various pterins in urine utilized a LiChrospher C8 RP column with a mobile phase consisting of a methanol and a phosphoric buffer (pH 7). awri.com.au While specific retention times for this compound were not detailed, the method demonstrated successful separation of a panel of eight pterins. awri.com.au
The natural fluorescence of pterins allows for their sensitive detection. The typical excitation wavelength for pterins is in the range of 353-360 nm, with an emission wavelength around 438-440 nm. semanticscholar.orgresearchgate.net A method for the simultaneous determination of neopterin and biopterin reported a detection limit of 0.01 µg/L for neopterin, highlighting the high sensitivity of HPLC-FLD. researchgate.net
| Parameter | Typical Value/Range | Reference |
| Column Type | Reversed-Phase (e.g., C8, C18) | awri.com.au |
| Mobile Phase | Methanol/Aqueous Buffer (e.g., phosphate) | awri.com.au |
| Excitation Wavelength | 353 - 360 nm | semanticscholar.orgresearchgate.net |
| Emission Wavelength | 438 - 440 nm | semanticscholar.orgresearchgate.net |
| Limit of Detection (LOD) | 0.041 - 2.9 ng/mL (for various pterins) | awri.com.au |
| **Linearity (R²) ** | >0.997 (for various pterins) | awri.com.au |
| Precision (RSD%) | 0.55 - 14% (for various pterins) | awri.com.au |
UPLC-MS, particularly tandem mass spectrometry (MS/MS), has become a powerful tool for the definitive quantification of pterins due to its high sensitivity, selectivity, and speed. nih.gov UPLC systems utilize smaller particle size columns, enabling higher resolution and faster analysis times compared to traditional HPLC. researchgate.net
Detailed Research Findings:
A UPLC-MS/MS method was developed for the determination of biopterin and neopterin in dried blood spots, achieving a chromatographic separation in just 6 minutes. researchgate.net The method demonstrated excellent linearity over a range of 0-100 nmol/L of blood, with a limit of quantification (LoQ) of 0.57 nmol/L for neopterin. researchgate.net The within- and between-day imprecision were reported to be less than 6.4% and 10.8%, respectively, indicating high reproducibility. researchgate.net
Another sensitive liquid chromatography tandem mass spectrometry (LC-MS/MS) method for the determination of several pterin metabolites in cerebrospinal fluid (CSF) reported a linear working range of 3 to 200 nmol/L. nih.govnih.gov The total analytical imprecision for all measured pterins was less than 14.4%. nih.govnih.gov For neopterin, the precursor ion ([M+H]⁺) of m/z 254.1 is typically selected, which then fragments to a product ion of m/z 206.1 for quantification in multiple-reaction monitoring (MRM) mode. nih.gov Given that this compound is an isomer of neopterin, similar mass transitions are expected.
| Parameter | Typical Value/Range | Reference |
| Analysis Time | ~6 minutes | researchgate.net |
| Linear Range | 3 - 200 nmol/L (for pterins in CSF) | nih.govnih.gov |
| Limit of Quantification (LoQ) | 0.57 nmol/L (for neopterin in blood) | researchgate.net |
| Intra-day Precision (CV%) | < 6.4% (for neopterin) | researchgate.net |
| Inter-day Precision (CV%) | < 10.8% (for neopterin) | researchgate.net |
| Analytical Imprecision | < 14.4% (for pterins in CSF) | nih.govnih.gov |
LC-Q-TOF-MS is a high-resolution mass spectrometry (HRMS) technique that provides accurate mass measurements of both precursor and fragment ions. nih.gov This capability is invaluable for the unambiguous identification of compounds in complex matrices and for the structural elucidation of unknown metabolites. nih.gov
Detailed Research Findings:
A study focused on pteridine profiling in human urine successfully employed a "dilute-and-shoot" method combined with HPLC-Q-TOF-MS for the determination of 10 pterins, including this compound. mdpi.com A key achievement of this method was the acceptable chromatographic resolution of the diastereoisomers this compound and D-(+)-neopterin. mdpi.com
The Q-TOF analyzer's high mass accuracy allows for the determination of the elemental composition of an ion, significantly increasing confidence in compound identification. For quantification, extracted ion chromatograms (EICs) are generated using the accurate mass of the protonated molecule ([M+H]⁺). mdpi.com The combination of accurate mass and retention time provides a high degree of specificity. nih.gov The fragmentation data obtained from Q-TOF-MS can be compared against spectral libraries or used for de novo structural elucidation. nih.gov
| Parameter | Description | Reference |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | nih.gov |
| Key Feature | High-resolution accurate mass (HRAM) measurement | nih.gov |
| Application for this compound | Unambiguous identification and separation from diastereoisomers | mdpi.com |
| Data Analysis | Extracted Ion Chromatogram (EIC) from accurate mass | mdpi.com |
| Benefit | High confidence in compound identification and structural information | nih.gov |
Spectroscopic and Immunochemical Approaches
Beyond chromatography, other analytical techniques offer alternative or complementary approaches for the study of this compound.
ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. The development of an ELISA requires specific antibodies that bind to the target analyte.
Detailed Research Findings:
While a specific ELISA for this compound is not widely commercially available, research into antibodies against related pteridines provides valuable insights. A study on the production and characterization of a monoclonal antibody against neopterin found that the antibody exhibited a 30% cross-reactivity with monapterin. nih.gov This indicates that while immunochemical detection of this compound is feasible, achieving high specificity to differentiate it from neopterin can be challenging and requires the development of highly specific monoclonal antibodies. The sensitivity limit of inhibition for neopterin in this radioimmunoassay (a related technique) was 0.9 nmol/l. nih.gov The development of a dedicated this compound ELISA would likely involve similar principles of competitive binding, where this compound in a sample competes with a labeled form of the analyte for binding to a limited number of antibody sites. nih.gov
| Parameter | Finding | Reference |
| Antibody Specificity | Monoclonal antibody against neopterin showed 30% cross-reactivity with monapterin. | nih.gov |
| Assay Principle | Competitive inhibition is a common format for small molecule immunoassays. | nih.gov |
| Sensitivity | A neopterin radioimmunoassay had a sensitivity limit of 0.9 nmol/l. | nih.gov |
| Challenge | Achieving high specificity to distinguish between this compound and neopterin. | nih.gov |
Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. arizona.edu When coupled with laser-induced fluorescence (LIF) detection, CE-LIF becomes an extremely sensitive method for the analysis of fluorescent compounds like pterins. nih.gov
Detailed Research Findings:
A method for the analysis of pteridines in urine using high-performance capillary electrophoresis (HPCE) with LIF detection demonstrated the successful separation of eight different pteridine derivatives. nih.gov The separation was achieved in a 60-cm fused-silica capillary using a 0.1 M Tris-0.1 M borate-2 mM EDTA buffer at pH 8.75. nih.gov This technique offers superior separation efficiency compared to HPLC and allows for the detection of minute amounts of pteridines in biological fluids, with detection limits reported to be below 1 x 10⁻¹⁰ M. nih.gov
Further optimization of CE-LIF methods for urinary pteridine analysis has focused on improving the resolution between closely migrating peaks, such as D-(+)-neopterin and 6-hydroxymethylpterin. mst.edu These enhancements demonstrate the robustness and potential of CE-LIF for providing detailed pteridine profiles. mst.edu The high sensitivity of LIF detection is a significant advantage, especially when sample volumes are limited. yorku.ca
| Parameter | Typical Value/Condition | Reference |
| Separation Technique | Capillary Electrophoresis (CE) | nih.gov |
| Detection Method | Laser-Induced Fluorescence (LIF) | nih.gov |
| Capillary | Fused-silica (e.g., 60 cm length, 50 µm i.d.) | nih.gov |
| Buffer System | Tris-Borate-EDTA buffer (e.g., pH 8.75-9.6) | nih.govmdpi.com |
| Detection Limit | < 1 x 10⁻¹⁰ M | nih.gov |
| Advantage | High separation efficiency and sensitivity | nih.govnih.gov |
Synthetic Methodologies in L Monapterin Research
Chemical Synthesis of Optically Active L-Monapterin and its Reduced Forms
The laboratory synthesis of optically active this compound, along with its 7,8-dihydro and 5,6,7,8-tetrahydro forms, has been successfully achieved, often starting from commercially available carbohydrates like L-xylose. researchgate.netnih.gov These methods are designed to control the stereochemistry of the polyhydroxypropyl side chain, which is crucial for the molecule's biological activity.
A primary strategy for synthesizing the this compound scaffold involves a series of condensation reactions. The synthesis begins with the reaction of L-xylose with phenylhydrazine. researchgate.netnih.gov
The initial step is the condensation of L-xylose with phenylhydrazine in ethanol, catalyzed by a small amount of acetic acid, which produces L-xylose phenylhydrazone in high yield (99%). nih.gov This hydrazone derivative is then condensed with 2,4,5-triamino-6-hydroxypyrimidine sulfate. The resulting pteridinone intermediate undergoes oxidation, for instance with molecular oxygen, to furnish the aromatic pterin (B48896) ring system of this compound, featuring the characteristic hydroxylated side chain derived from L-xylose. researchgate.netnih.gov
Once this compound is synthesized, its reduced forms, 7,8-dihydromonapterin and 5,6,7,8-tetrahydromonapterin, can be produced through stereospecific hydrogenation. The key challenge in this step is to control the extent of reduction to selectively yield either the dihydro or the tetrahydro derivative. researchgate.net
Researchers have investigated various catalysts and conditions to optimize this selective reduction. researchgate.net Hydrogenation of this compound over a RANEY® Ni catalyst (W2) in a pH 5.7 buffer under a hydrogen atmosphere has proven highly effective for producing 7,8-dihydromonapterin. researchgate.net This method demonstrated high selectivity (98:2 ratio of dihydro to tetrahydro form) and achieved a high yield of 88%. researchgate.net In contrast, using catalysts like Palladium on carbon (Pd/C) tends to lead to overreduction, producing the fully reduced 5,6,7,8-tetrahydromonapterin, especially over longer reaction times. researchgate.net
| Catalyst | Time (h) | Yield (%) | Selectivity (Dihydromonapterin : Tetrahydromonapterin) |
|---|---|---|---|
| Pd/C | 1 | 55 | 80 : 20 |
| Pd/C | 1.3 | 79 | 95 : 5 |
| RANEY® Ni | 2 | 88 | 98 : 2 |
| Pd/C | 8 | 75 (Tetrahydromonapterin) | - |
An alternative synthetic route has been explored to circumvent issues such as overreduction encountered during hydrogenation. researchgate.net This pathway utilizes an Amadori rearrangement followed by a Polonovski–Boon reaction. researchgate.net
In this modified synthesis, L-xylose is reacted with dibenzylamine in the presence of acetic acid, which results in an Amadori rearrangement product, an α-ketobenzylamine derivative, in a 70% yield. researchgate.net This intermediate can then be further processed and cyclized, employing the Polonovski–Boon reaction as a key step, to form the monapterin derivatives. researchgate.net
Biomimetic and Enzymatic Synthesis Approaches
While chemical synthesis provides viable routes to this compound, nature utilizes elegant enzymatic pathways for the biosynthesis of pteridines. In biological systems, pteridines are typically biosynthesized from guanosine (B1672433) triphosphate (GTP). nih.gov The first enzyme in this pathway is GTP cyclohydrolase I (GCHI), which catalyzes the conversion of GTP to dihydroneopterin triphosphate. pnas.org Subsequent enzymatic steps, including the action of dihydroneopterin aldolase, can lead to the formation of various pteridines, including dihydromonapterin. pnas.org
Pteridine (B1203161) reductases are another class of enzymes crucial in pterin metabolism, responsible for producing the biologically active tetrahydro forms from their dihydro precursors. nih.gov For example, enzymes like FolM can produce tetrahydromonapterin. nih.gov Although these pathways are well-established in vivo, the development of practical, large-scale in vitro enzymatic or biomimetic synthesis methods for this compound remains an area with potential for future research. Such approaches could offer advantages in stereoselectivity and milder reaction conditions compared to traditional chemical synthesis.
Challenges and Advancements in Laboratory Synthesis of this compound Derivatives
The laboratory synthesis of this compound and its derivatives is not without its difficulties. A significant challenge is the poor solubility of many pterin compounds, which arises from their ability to form strong intermolecular hydrogen bonds. researchgate.net This characteristic can complicate reaction conditions and purification processes. researchgate.net
Another key challenge is achieving selective chemical transformations. For instance, during the reduction of the pterin ring, controlling the hydrogenation to stop at the dihydro stage without proceeding to the tetrahydro form can be difficult. This issue of overreduction has been a notable problem, prompting the investigation of various catalysts and reaction conditions to enhance selectivity. researchgate.net The development of the RANEY® Ni catalyst system for selective production of dihydromonapterin represents a significant advancement in overcoming this hurdle. researchgate.net
Q & A
Q. What are the optimal experimental conditions for isolating and purifying L-Monapterin from biological sources?
Methodological Answer: Isolation typically involves chromatographic techniques (e.g., HPLC, ion-exchange) validated with UV-Vis or mass spectrometry (MS) for purity assessment. For reproducible yields, optimize buffer pH (e.g., 6.8–7.2 for stability) and temperature (4°C to prevent degradation). Include negative controls (e.g., solvent-only extracts) to rule out contamination .
Q. How can researchers validate the structural identity of synthesized this compound?
Methodological Answer: Combine spectroscopic techniques:
- NMR (¹H/¹³C) for carbon backbone confirmation.
- High-resolution MS for molecular formula verification.
- Circular dichroism to confirm stereochemical configuration (critical for biological activity). Cross-reference data with published spectra in databases like PubChem or peer-reviewed studies .
Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biochemical activity?
Methodological Answer: Start with enzyme inhibition assays (e.g., spectrophotometric monitoring of cofactor-dependent reactions) or cell viability assays (e.g., MTT in bacterial/mammalian cell lines). Standardize protocols using positive controls (e.g., known inhibitors) and triplicate runs to assess variability .
Advanced Research Questions
Q. How should researchers design studies to resolve contradictory reports on this compound’s role in cellular redox regulation?
Methodological Answer:
- Systematic review : Aggregate existing data using PRISMA guidelines, noting methodological disparities (e.g., cell type, dose ranges).
- Controlled experiments : Replicate conflicting studies under identical conditions (pH, temperature, cell density).
- Multi-omics integration : Pair transcriptomic data (RNA-seq) with metabolomic profiling to identify context-dependent pathways .
Q. What strategies improve the reproducibility of this compound’s in vivo pharmacokinetic studies?
Methodological Answer:
- Dose standardization : Use isotopically labeled this compound (e.g., ¹³C variants) for precise tracking via LC-MS/MS.
- Animal model selection : Control for genetic background (e.g., C57BL/6 vs. BALB/c mice) and microbiome variations.
- Sampling intervals : Align with established half-life estimates (e.g., 2–4 hours in rodents) to capture absorption phases .
Q. How can computational modeling enhance the understanding of this compound’s interaction with target enzymes?
Methodological Answer:
- Molecular docking : Use tools like AutoDock Vina to predict binding affinities, validated with mutagenesis studies (e.g., alanine scanning).
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability.
- QSAR analysis : Corrogate structural analogs to identify critical functional groups for activity .
Methodological Best Practices
- Data contradiction analysis : Apply Bradford Hill criteria (e.g., consistency, temporality) to evaluate causal relationships in conflicting studies .
- Experimental rigor : Pre-register protocols on platforms like Open Science Framework to reduce bias .
- Ethical reporting : Disclose all negative results and analytical limitations (e.g., detection thresholds in MS) to avoid selective reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
